6-hydroxypunctaporonin B 6-hydroxypunctaporonin B 6-hydroxypunctaporonin B is a natural product found in Pestalotiopsis disseminata with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1851698
InChI: InChI=1S/C15H24O4/c1-13(2)7-11-10(9-16)5-4-6-14(3,18)8-12(17)15(11,13)19/h4-6,11-12,16-19H,7-9H2,1-3H3/b6-4-,10-5+/t11-,12+,14-,15-/m1/s1
SMILES:
Molecular Formula: C15H24O4
Molecular Weight: 268.35 g/mol

6-hydroxypunctaporonin B

CAS No.:

Cat. No.: VC1851698

Molecular Formula: C15H24O4

Molecular Weight: 268.35 g/mol

* For research use only. Not for human or veterinary use.

6-hydroxypunctaporonin B -

Specification

Molecular Formula C15H24O4
Molecular Weight 268.35 g/mol
IUPAC Name (1S,2S,4S,5Z,7Z,9R)-8-(hydroxymethyl)-4,11,11-trimethylbicyclo[7.2.0]undeca-5,7-diene-1,2,4-triol
Standard InChI InChI=1S/C15H24O4/c1-13(2)7-11-10(9-16)5-4-6-14(3,18)8-12(17)15(11,13)19/h4-6,11-12,16-19H,7-9H2,1-3H3/b6-4-,10-5+/t11-,12+,14-,15-/m1/s1
Standard InChI Key BGSGZHXKGLGBSY-KEPRIURBSA-N
Isomeric SMILES C[C@@]/1(C[C@@H]([C@@]2([C@H](CC2(C)C)/C(=C/C=C1)/CO)O)O)O
Canonical SMILES CC1(CC2C1(C(CC(C=CC=C2CO)(C)O)O)O)C

Introduction

Sources and Isolation

Fungal Sources

6-Hydroxypunctaporonin B has been isolated from multiple fungal sources, demonstrating the compound's distribution across different fungal genera. One confirmed source is the solid cultures of Cytospora sp., a fungal genus known for producing bioactive secondary metabolites . This isolation was part of a broader investigation that led to the discovery of several related compounds, including new caryophyllene sesquiterpenoids named punctaporonins N–S.

Another documented source is a fungicolous isolate of Pestalotia sp. (designated as MYC-709), which was obtained from the surface of a polypore fungus collected in Georgia . This finding suggests that 6-hydroxypunctaporonin B may be relatively widespread among certain fungal taxa, particularly those with fungicolous lifestyles (fungi growing on other fungi).

Isolation Procedures

The isolation of 6-hydroxypunctaporonin B typically follows established natural product extraction and purification protocols. In one documented procedure, the compound was isolated from an EtOAc (ethyl acetate) extract of fungal cultures . The isolation process involved:

  • Initial fractionation using silica gel column chromatography

  • Secondary fractionation with Sephadex LH-20 column chromatography using 1:1 CH₂Cl₂–MeOH as eluent

  • Final purification via semi-preparative reversed-phase HPLC using 50% MeOH in H₂O as mobile phase

Through this procedure, researchers were able to isolate 6-hydroxypunctaporonin B with a retention time (tᵣ) of 23.61 minutes under the specified HPLC conditions, yielding approximately 10.0 mg of the pure compound .

Structural Characterization

Structural Relationships

6-Hydroxypunctaporonin B exists within a family of structurally related compounds. It shares significant structural similarity with other hydroxypunctaporonins, including 6-hydroxypunctaporonin A and 6-hydroxypunctaporonin E, which have also been isolated from the same fungal sources . These compounds differ primarily in the positioning and number of functional groups on the basic caryophyllene skeleton.

Research has also identified several other related compounds, including 13-hydroxy analogues of 6-hydroxypunctaporonins A, B, and E, as well as ketone-containing analogues and methoxy derivatives . This structural diversity within the punctaporonin family illustrates the metabolic capabilities of the producing fungi and the potential for minor structural variations to influence biological activity.

Research Context

Related Compounds

6-Hydroxypunctaporonin B exists within a larger context of caryophyllene sesquiterpenoids isolated from fungal sources. Recent research has expanded the known members of this family to include:

  • Punctaporonins N-S (compounds 1-6): Six new caryophyllene sesquiterpenoids isolated alongside 6-hydroxypunctaporonin B from Cytospora sp.

  • 6-Hydroxypunctaporonins A and E (compounds 8 and 9): Structurally related compounds co-isolated with 6-hydroxypunctaporonin B

  • Fuscoatrol A: Another known caryophyllene sesquiterpenoid isolated from Pestalotia sp.

  • Various hydroxy, ketone, and methoxy analogues of the basic punctaporonin structure

This growing family of related compounds reflects ongoing research interest in fungal sesquiterpenoids and their potential applications. The structural diversity within this group provides opportunities for comparative studies to understand structure-activity relationships.

Research Significance

The continued isolation and characterization of 6-hydroxypunctaporonin B and related compounds contribute to several areas of scientific knowledge:

  • Natural product chemistry: Expanding the known diversity of fungal secondary metabolites

  • Chemical ecology: Understanding the role of these compounds in fungal interactions, particularly in fungicolous relationships

  • Pharmaceutical potential: Identifying lead compounds for antifungal or cytotoxic applications

  • Taxonomic markers: Using secondary metabolite profiles to support fungal classification

The presence of 6-hydroxypunctaporonin B in multiple fungal genera suggests its importance in fungal metabolism and potential ecological significance.

Future Research Directions

Structure-Activity Relationship Studies

A promising direction for future research involves comprehensive structure-activity relationship studies of 6-hydroxypunctaporonin B and related compounds. By systematically comparing the biological activities of structurally related punctaporonins, researchers could identify the specific structural features responsible for antifungal or cytotoxic properties. This knowledge could guide the development of optimized derivatives with enhanced biological activity.

Biosynthetic Investigations

Understanding the biosynthetic pathway leading to 6-hydroxypunctaporonin B represents another valuable research direction. Investigating the genes and enzymes involved in its production could provide insights into fungal secondary metabolism and potentially enable biotechnological production of this and related compounds. Comparative genomics and transcriptomics of producing fungi could identify conserved biosynthetic gene clusters responsible for caryophyllene sesquiterpenoid production.

Expanded Biological Testing

While preliminary evidence suggests antifungal properties, comprehensive biological testing of purified 6-hydroxypunctaporonin B would provide valuable information about its specific activities and potential applications. Areas for investigation might include:

  • Broader antimicrobial screening against bacterial and fungal pathogens

  • Expanded cytotoxicity testing against diverse cancer cell lines

  • Anti-inflammatory and immunomodulatory activity assessment

  • Evaluation of potential ecological roles in fungal interactions

Such studies would help position 6-hydroxypunctaporonin B within the landscape of bioactive natural products and identify the most promising applications for further development.

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